molecular formula C18H18N2S B14655228 Quinoxaline, 2-(4-(butylthio)phenyl)- CAS No. 53066-82-3

Quinoxaline, 2-(4-(butylthio)phenyl)-

Cat. No.: B14655228
CAS No.: 53066-82-3
M. Wt: 294.4 g/mol
InChI Key: UGJAMIHTZHXHTA-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(4-(butylthio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused with a pyrazine ringQuinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-(butylthio)phenyl)-, the synthetic route may involve the reaction of 2-(4-(butylthio)phenyl)-1,2-diaminobenzene with a suitable diketone under acidic or basic conditions . Common solvents used in these reactions include ethanol, acetic acid, and tetrahydrofuran (THF). Catalysts such as pyridine can also be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of quinoxaline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(4-(butylthio)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoxalines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Quinoxaline, 2-(4-(butylthio)phenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(4-(butylthio)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA synthesis or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Quinoxaline, 2-(4-(butylthio)phenyl)- can be compared with other similar compounds such as quinoline, quinazoline, and phthalazine. While all these compounds share a heterocyclic structure, their biological activities and applications can vary significantly:

Quinoxaline, 2-(4-(butylthio)phenyl)- stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

53066-82-3

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-(4-butylsulfanylphenyl)quinoxaline

InChI

InChI=1S/C18H18N2S/c1-2-3-12-21-15-10-8-14(9-11-15)18-13-19-16-6-4-5-7-17(16)20-18/h4-11,13H,2-3,12H2,1H3

InChI Key

UGJAMIHTZHXHTA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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